molecular formula C7H15NO3S B10965908 N-(tetrahydrofuran-2-ylmethyl)ethanesulfonamide

N-(tetrahydrofuran-2-ylmethyl)ethanesulfonamide

Cat. No.: B10965908
M. Wt: 193.27 g/mol
InChI Key: PSVNTTKMSNSOLL-UHFFFAOYSA-N
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Description

N-[(OXOLAN-2-YL)METHYL]ETHANE-1-SULFONAMIDE is a chemical compound known for its unique structure and properties It features an oxolane ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OXOLAN-2-YL)METHYL]ETHANE-1-SULFONAMIDE typically involves the reaction of oxolane derivatives with sulfonamide precursors. One common method includes the reaction of oxolane-2-carboxylic acid with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(OXOLAN-2-YL)METHYL]ETHANE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxolane ring under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

N-[(OXOLAN-2-YL)METHYL]ETHANE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(OXOLAN-2-YL)METHYL]ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide
  • 2-[(oxolan-2-yl)methoxy]ethane-1-sulfonamide

Uniqueness

N-[(OXOLAN-2-YL)METHYL]ETHANE-1-SULFONAMIDE is unique due to its specific combination of an oxolane ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)ethanesulfonamide

InChI

InChI=1S/C7H15NO3S/c1-2-12(9,10)8-6-7-4-3-5-11-7/h7-8H,2-6H2,1H3

InChI Key

PSVNTTKMSNSOLL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC1CCCO1

Origin of Product

United States

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